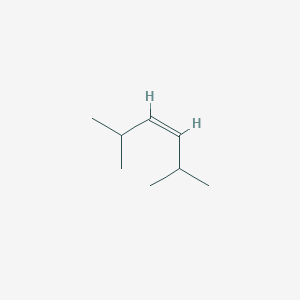

顺-2,5-二甲基-3-己烯

描述

Cis-2,5-Dimethyl-3-hexene is a compound used widely in organic synthesis and serves as an important intermediate for many compounds . It can be used to prepare drugs, pesticides, spices, and polymers . Additionally, it can also be used as a solvent and reactant, and has many uses in industry .

Synthesis Analysis

Cis-2,5-Dimethyl-3-hexene can be synthesized by a variety of methods. The most commonly used method is obtained by the intramolecular hydrogen transfer reaction of isoprene . This reaction is usually carried out in the presence of a platinum catalyst .Molecular Structure Analysis

The molecular formula of cis-2,5-Dimethyl-3-hexene is C8H16 . Its molecular weight is 112.22 g/mol . The InChIKey of cis-2,5-Dimethyl-3-hexene is KNCMKWVOMRUHKZ-WAYWQWQTSA-N .Physical And Chemical Properties Analysis

Cis-2,5-Dimethyl-3-hexene is a colorless liquid . It is soluble in most organic solvents, such as ether, alcohol, and benzene . The melting point of cis-2,5-Dimethyl-3-hexene is about -82°C , and its boiling point is about 140-144°C . The density of cis-2,5-Dimethyl-3-hexene is 0.764g/cm³ .科学研究应用

Thermochemical Data Collection

“Cis-2,5-Dimethyl-3-hexene” is a compound that has been studied for its thermochemical data . This data is crucial in various fields of research, including physical chemistry, chemical engineering, and materials science. It helps in understanding the compound’s stability, reactivity, and transformations.

Study of Geometric Isomers

“Cis-2,5-Dimethyl-3-hexene” is a geometric isomer. The study of such isomers is fundamental in organic chemistry . It aids in understanding the spatial arrangement of atoms in a molecule and how it influences the molecule’s physical and chemical properties.

Synthesis of Epoxides

“Cis-2,5-Dimethyl-3-hexene” may undergo epoxidation to form the corresponding epoxide . Epoxides are used in various chemical reactions and have applications in the synthesis of pharmaceuticals, polymers, and many other organic compounds.

Preparation of Alcohols

“Cis-2,5-Dimethyl-3-hexene” may be used in the preparation of 3-hexanol via asymmetric hydroboration . Alcohols like 3-hexanol have numerous applications in the fragrance industry, as solvents, and as intermediates in the synthesis of other compounds.

Material Science and Nanotechnology

While not directly related to “cis-2,5-Dimethyl-3-hexene”, compounds with similar structures have been used in the field of material science and nanotechnology . For instance, Zinc Oxide nanoparticles (ZnO-NPs) have gained significant interest in the agricultural and food industry as a means of killing or reducing the activity of microorganisms .

Semiconductor Technology

Again, while not directly related to “cis-2,5-Dimethyl-3-hexene”, compounds with similar structures have been used in the field of semiconductor technology . Zinc oxide, a wide band-gap semiconductor, has shown extensive potential applications in high-efficiency semiconductor photoelectronic devices, semiconductor photocatalysis, and diluted magnetic semiconductors .

安全和危害

Cis-2,5-Dimethyl-3-hexene is a flammable liquid and should be stored in a cool and ventilated place, away from fire and oxidants . When using, avoid contact with sensitive parts such as skin, eyes, and mucous membranes . If contact occurs, rinse immediately with plenty of water and consult a professional doctor .

作用机制

Target of Action

cis-2,5-Dimethyl-3-hexene, also known as (Z)-2,5-Dimethylhex-3-ene, is an organic compound that belongs to the class of alkenes . The primary targets of this compound are not well-defined due to its nature as a simple alkene. Alkenes are primarily involved in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of cis-2,5-Dimethyl-3-hexene is primarily through its chemical reactivity as an alkene. Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density and is therefore susceptible to attack by electrophiles . This can lead to a variety of chemical reactions, including addition, oxidation, and polymerization .

Biochemical Pathways

For example, alkenes can be oxidized to form epoxides, which are reactive compounds that can further react with various biological molecules .

Pharmacokinetics

The pharmacokinetics of cis-2,5-Dimethyl-3-hexene are not well-studied. As a small, nonpolar molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested. Its volatility may also lead to significant inhalation exposure . Once in the body, it may be metabolized by various enzymes, potentially forming reactive metabolites. The compound is likely to be excreted in the urine and feces, although the exact proportions are unknown.

Action Environment

The action of cis-2,5-Dimethyl-3-hexene can be influenced by various environmental factors. For example, its reactivity as an alkene can be affected by the presence of various catalysts or inhibitors . Additionally, its volatility means that it can easily evaporate, which can lead to inhalation exposure . Environmental conditions such as temperature and humidity can also affect its stability and reactivity.

属性

IUPAC Name |

(Z)-2,5-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2,5-Dimethyl-3-hexene | |

CAS RN |

10557-44-5 | |

| Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B82271.png)

![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)